molecular formula C40H72O16 B11935114 Benzyl-PEG14-t-butyl-ester

Benzyl-PEG14-t-butyl-ester

Cat. No.: B11935114
M. Wt: 809.0 g/mol
InChI Key: QQWRCOVBXYCPJZ-UHFFFAOYSA-N
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Description

Benzyl-PEG14-t-butyl-ester is a polyethylene glycol-based PROTAC linker. PROTACs, or proteolysis-targeting chimeras, are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG14-t-butyl-ester involves the esterification of benzyl alcohol with polyethylene glycol (PEG) and t-butyl ester. The reaction typically requires a catalyst such as tetra-n-butylammonium iodide (TBAI) and is carried out under mild conditions to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Benzyl-PEG14-t-butyl-ester is widely used in scientific research, particularly in the development of PROTACs. These compounds are used to selectively degrade target proteins, making them valuable tools in:

Mechanism of Action

Benzyl-PEG14-t-butyl-ester functions as a linker in PROTACs, connecting two different ligands. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the selective degradation of specific proteins, making PROTACs a powerful tool for targeted therapy .

Comparison with Similar Compounds

  • Benzyl-PEG12-t-butyl-ester
  • Benzyl-PEG16-t-butyl-ester
  • Benzyl-PEG18-t-butyl-ester

Comparison: Benzyl-PEG14-t-butyl-ester is unique due to its specific polyethylene glycol chain length, which can influence its solubility, stability, and ability to penetrate biological membranes. Compared to its analogs with shorter or longer PEG chains, this compound may offer a balanced profile of these properties, making it particularly useful in certain applications .

Properties

Molecular Formula

C40H72O16

Molecular Weight

809.0 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C40H72O16/c1-40(2,3)56-39(41)9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51-29-30-52-31-32-53-33-34-54-35-36-55-37-38-7-5-4-6-8-38/h4-8H,9-37H2,1-3H3

InChI Key

QQWRCOVBXYCPJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

Origin of Product

United States

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